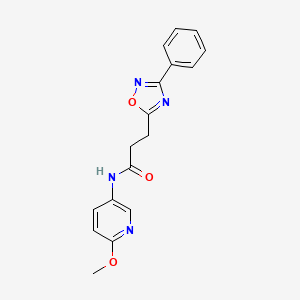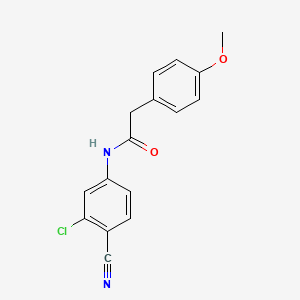
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with nitro groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the benzamide core followed by the introduction of the nitro groups and the oxazole ring. Common synthetic routes include nitration reactions to introduce nitro groups and cyclization reactions to form the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-butyl)-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide
- 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)pentanamide
- (2R)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Uniqueness
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
349541-28-2 |
|---|---|
Molecular Formula |
C12H10N4O6 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C12H10N4O6/c1-6-3-11(14-22-6)13-12(17)9-4-8(15(18)19)5-10(7(9)2)16(20)21/h3-5H,1-2H3,(H,13,14,17) |
InChI Key |
DWKSZDQPZHQKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid](/img/structure/B11019226.png)

![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11019236.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycylglycine](/img/structure/B11019252.png)
![3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11019254.png)
![Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11019273.png)
![4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide](/img/structure/B11019274.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide](/img/structure/B11019275.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11019280.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B11019282.png)
![1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11019283.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11019294.png)


